REACTION_SMILES
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[CH3:1][O:2][C:3](=[O:4])[c:5]1[cH:6][c:7]2[nH:8][n:9][c:10]([NH2:13])[c:11]2[s:12]1.[Cl:14][C:15](=[O:16])[O:17][CH2:18][CH3:19].[O:20]1[CH2:21][CH2:22][CH2:23][CH2:24]1>>[CH3:1][O:2][C:3](=[O:4])[c:5]1[cH:6][c:7]2[n:8]([C:15](=[O:16])[O:17][CH2:18][CH3:19])[n:9][c:10]([NH2:13])[c:11]2[s:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc2[nH]nc(N)c2s1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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CCOC(=O)n1nc(N)c2sc(C(=O)OC)cc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |